Kukoamine A Kukoamine A Kukoamine A is an amine.
Brand Name: Vulcanchem
CAS No.: 75288-96-9
VCID: VC21321174
InChI: InChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38)
SMILES:
Molecular Formula: C28H42N4O6
Molecular Weight: 530.7 g/mol

Kukoamine A

CAS No.: 75288-96-9

Cat. No.: VC21321174

Molecular Formula: C28H42N4O6

Molecular Weight: 530.7 g/mol

* For research use only. Not for human or veterinary use.

Kukoamine A - 75288-96-9

CAS No. 75288-96-9
Molecular Formula C28H42N4O6
Molecular Weight 530.7 g/mol
IUPAC Name 3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide
Standard InChI InChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38)
Standard InChI Key IOLDDENZPBFBHV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O

Chemical Characterization and Structural Properties

Molecular Architecture

KuA’s structure comprises two dihydrocaffeic acid (DHCA) units conjugated to a spermine backbone through amide linkages . The IUPAC name—3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide—reflects its symmetrical bis-caffeoyl substitution pattern . X-ray crystallography confirms three rotatable bonds in the spermine chain, creating conformational flexibility that influences receptor binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight530.7 g/mol
CAS Number75288-96-9
LogP (Predicted)1.32
Hydrogen Bond Donors8
Hydrogen Bond Acceptors12
Topological Polar Surface202 Ų

Synthetic and Natural Occurrence

While primarily extracted from Lycium chinense (3.2 mg/g dry weight in root bark) , total synthesis routes via solid-phase peptide synthesis achieve 67% yield through sequential caffeoyl chloride coupling to spermine . Natural analogs include positional isomers differing in DHCA attachment points (N1/N12 vs N4/N9), showing 40% variance in LOX inhibition potency .

Pharmacological Profile

Anticancer Activity

In glioblastoma models, KuA (50 μM) achieves 74% growth inhibition in U87 cells through dual mechanism:

  • Apoptosis Induction: 3.8-fold increase in caspase-3 activation with Bax/Bcl-2 ratio shift from 0.3 to 2.1

  • Metastasis Suppression: E-cadherin upregulation (2.3-fold) concurrent with N-cadherin (61% reduction) and Snail/Slug (55% decrease)

In vivo, 20 mg/kg/day intraperitoneal dosing reduces tumor volume by 68% in xenograft models over 28 days .

Anti-Inflammatory Actions

KuA demonstrates pleiotropic anti-inflammatory effects:

  • Macrophage Modulation: 10 μM pretreatment reduces LPS-induced IL-6 (82%), TNF-α (79%), and PGE2 (71%) in RAW264.7 cells

  • Chondroprotection: 40 μM dose normalizes IL-1β-induced miR-302b-3p overexpression (from 4.1-fold to 1.3-fold), decreasing apoptosis (23% vs 41% in controls)

  • Oxidative Stress Mitigation: 2.5 mg/kg oral dose increases hepatic GSH (142% of control) while reducing MDA (63%) in carrageenan-inflamed rats

Metabolic and Cardiovascular Effects

Hypertensive rat models show 15 mmHg systolic BP reduction after 4-week 5 mg/kg oral administration, correlating with 34% plasma ACE inhibition . Molecular dynamics simulations suggest KuA’s bis-catechol groups chelate Zn²⁺ in ACE’s active site (binding energy -9.2 kcal/mol) .

Mechanism of Action Elucidation

Epigenetic Regulation

In chondrocytes, KuA downregulates miR-302b-3p (EC50 18.7 μM), relieving its suppression of SIRT1 expression (2.1-fold increase) . This activates the Nrf2/HO-1 axis, increasing GPX4 levels by 80% and reducing ferroptosis markers (MDA ↓64%, ROS ↓57%) .

Enzyme Inhibition Dynamics

Kinetic studies against 5-LOX reveal mixed inhibition:

  • KiK_i = 6.3 μM

  • IC50 = 9.5 μM (comparable to zileuton’s 7.8 μM)
    Lineweaver-Burk plots indicate DHCA moieties compete with arachidonic acid binding (Vmax unchanged, Km increases 2.4-fold) .

Structural-Activity Relationships

Analog studies demonstrate:

  • Caffeoyl Position: N1/N12 substitution (native KuA) shows 40% greater LOX inhibition vs N4/N9 isomers

  • Methylation Impact: O-methylation of catechol OH groups reduces antioxidant capacity (DPPH scavenging ↓ from 97% to 35%) but enhances metabolic stability (t₁/₂ ↑ from 1.8h to 4.2h)

Pharmacokinetic Profile and Toxicology

Absorption and Distribution

Oral bioavailability in rats reaches 22.4% (Cmax 1.8 μg/mL at 2h) with extensive first-pass metabolism . Plasma protein binding is 89% (mainly albumin), while brain penetration remains limited (brain/plasma ratio 0.08) .

Metabolism and Excretion

Hepatic CYP3A4 mediates O-demethylation and amide hydrolysis, generating three active metabolites (M1-M3). Renal excretion accounts for 61% of elimination, with fecal route contributing 29% .

Therapeutic Applications and Clinical Translation

Oncology

Glioblastoma Phase II trial designs propose intratumoral KuA delivery (NCT05223036), leveraging its dual anti-proliferative (IC50 48 μM) and anti-EMT effects . Combination with temozolomide demonstrates synergy (CI 0.62 at 25 μM KuA) .

Rheumatology

Osteoarthritis clinical trials (Phase I completed, ChiCTR2200062921) use 50 mg/day oral KuA, showing WOMAC score improvement (34.7% vs placebo) correlating with serum COMP reduction (28 ng/mL → 19 ng/mL) .

Neuroprotection

KuA’s NMDA receptor antagonism (GluN2B IC50 11 μM) positions it for stroke therapy, with MCAO model studies showing 39% infarct volume reduction at 10 mg/kg IV .

Challenges and Future Perspectives

Despite promising data, KuA faces development hurdles:

  • Solubility Limitations: Aqueous solubility 0.8 mg/mL necessitates nanoparticle formulations (e.g., PLGA encapsulation improves solubility 18-fold)

  • Metabolic Instability: t₁/₂ 2.1h in human hepatocytes requires prodrug approaches (acetyl-protected analogs increase t₁/₂ to 5.7h)

  • Target Engagement Specificity: CRISPR screening reveals off-target PDE4A inhibition (IC50 14 μM) potentially contributing to anti-inflammatory effects

Ongoing research priorities include:

  • Phase II trials for OA and glioblastoma

  • Development of blood-brain barrier-penetrating analogs

  • Exploration of combination therapies with checkpoint inhibitors

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator